molecular formula C12H15N5O B11302452 N-butyl-3-(1H-tetrazol-1-yl)benzamide

N-butyl-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11302452
M. Wt: 245.28 g/mol
InChI Key: QAILMZRRFJVPJP-UHFFFAOYSA-N
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Description

N-butyl-3-(1H-tetrazol-1-yl)benzamide is a synthetic small molecule belonging to the class of benzamide derivatives functionalized with a tetrazole ring. This structural motif is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a well-known bioisostere for carboxylic acid and other functional groups, influencing the compound's electronic distribution, solubility, and ability to engage in hydrogen bonding with biological targets . Preliminary research on structurally analogous compounds indicates high potential in oncology research. For instance, a closely related N -(5-benzylthiazol-2-yl)amide derivative featuring a 1H-tetrazole ring demonstrated enhanced anticancer activity in vitro , exhibiting potent, nanomolar-range efficacy against a panel of human cancer cell lines, including chronic myeloid leukemia (K-562), non-small cell lung cancer (NCI-H460), and melanoma (UACC-62) cells . The mechanism of action for this class of compounds is under investigation but may involve the induction of DNA damage (single-strand breaks) and the triggering of apoptosis (programmed cell death) in treated cancer cells . Furthermore, other benzamide derivatives have been investigated for their role as cell differentiation inducers for hematopoietic malignancies, adding another dimension to their research value . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

N-butyl-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C12H15N5O/c1-2-3-7-13-12(18)10-5-4-6-11(8-10)17-9-14-15-16-17/h4-6,8-9H,2-3,7H2,1H3,(H,13,18)

InChI Key

QAILMZRRFJVPJP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)N2C=NN=N2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1H-Tetrazol-1-yl Moiety

The formation of the tetrazole ring is a critical step in the synthesis of N-butyl-3-(1H-tetrazol-1-yl)benzamide. Various strategies have been developed to construct this nitrogen-rich heterocyclic system, with cycloaddition reactions being the most prominent and widely utilized.

Cycloaddition Reactions for Tetrazole Ring Formation

Cycloaddition reactions provide the most direct and efficient pathway to the tetrazole nucleus. acs.orgresearchgate.net These reactions involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring.

The synthesis of the tetrazole ring is most effectively achieved through a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. researchgate.netnih.govchemtube3d.com This reaction is the most proficient route for creating 5-substituted 1H-tetrazoles. nih.govacs.org The process involves the reaction of a component providing three atoms (the 1,3-dipole, typically an azide) with a component providing two atoms (the dipolarophile, typically a nitrile) to form the five-membered tetrazole ring. chemtube3d.com The formation of the aromatic tetrazole ring serves as a driving force for this reaction. youtube.com While the reaction is sometimes described as a concerted process where all bonding changes occur in a single step, evidence also suggests a stepwise mechanism is possible, particularly when using azide salts. acs.orgyoutube.com

The most common and synthetically useful variant of the [3+2] cycloaddition for tetrazole synthesis is the reaction between an organic nitrile and an azide source, such as sodium azide or hydrazoic acid. acs.orgnih.gov This method is broadly applicable to a wide range of nitriles. acs.orgorganic-chemistry.org The reaction typically requires elevated temperatures (100-150 °C) or the use of a catalyst to proceed efficiently. acs.org

To overcome the high activation barrier of the cycloaddition, various catalysts and additives are employed. nih.govacs.org Both Brønsted and Lewis acids can be used to activate the nitrile component, making it more susceptible to nucleophilic attack by the azide anion. youtube.comorganic-chemistry.org A variety of metal salts, including those of zinc, copper, and cobalt, have proven to be effective catalysts. nih.govacs.orgorganic-chemistry.org The reaction of nitriles with sodium azide in water using zinc salts as catalysts is a versatile method applicable to aromatic, alkyl, and vinyl nitriles. organic-chemistry.org

Catalyst SystemSubstrateSolventConditionsYieldReference
Amine Salts (e.g., Pyridine Hydrochloride)Aromatic NitrilesDMF110 °C, 8 hGood to Excellent tandfonline.com
Zinc Salts (e.g., ZnCl2)Aromatic/Alkyl NitrilesWaterRefluxHigh organic-chemistry.org
Cobalt(II) ComplexAryl NitrilesMethanolRefluxNear Quantitative nih.govacs.org
IodineOrganic NitrilesN/AN/AN/A organic-chemistry.org
Fe3O4@L-lysine-Pd(0)Aryl NitrilesWaterN/AHigh rsc.org

This table summarizes various catalytic systems used for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide.

In the specific context of synthesizing this compound, the key step would involve the conversion of a nitrile precursor, N-butyl-3-cyanobenzamide, with an azide source. This transformation would be followed by an amidation reaction to introduce the N-butyl group if the tetrazole ring is formed first on a 3-cyanobenzoic acid precursor. Analogous syntheses of N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide derivatives have been reported, demonstrating the viability of this approach. nih.gov

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like tetrazoles in a single step from three or more reactants. nih.govnih.gov These reactions are considered green chemical processes due to their convergence and the reduction of time and effort required to achieve molecular complexity. researchgate.net

One notable example is the one-pot, three-component reaction of aldehydes, hydroxylamine, and an azide source like 1-butyl-3-methylimidazolium azide ([bmim]N3) to yield 5-substituted 1H-tetrazoles. organic-chemistry.org This method avoids the use of potentially toxic nitriles by generating them in situ from aldehydes. organic-chemistry.org Another approach involves the domino Knoevenagel condensation/[3+2] cycloaddition of carbonyl compounds, malononitrile, and sodium azide, often facilitated by a catalyst such as nickel(II) oxide nanoparticles. researchgate.net These MCRs provide a powerful strategy for rapidly generating libraries of tetrazole-containing compounds. rug.nl

ReactantsCatalystKey FeaturesReference
Aldehydes, Hydroxylamine, [bmim]N3Copper Acetate (Cu(OAc)2)One-pot synthesis; avoids isolation of nitriles. organic-chemistry.org
Carbonyl Compounds, Malononitrile, Sodium AzideNiO NanoparticlesDomino reaction; high yields and short reaction times. researchgate.net
Amines, Triethyl Orthoformate, Sodium AzideYb(OTf)3Good yields for 1-substituted tetrazoles. organic-chemistry.org

This table highlights different multi-component reaction strategies for the synthesis of substituted tetrazoles.

Advanced Synthetic Techniques for Tetrazole Derivatization

Modern synthetic methods have been applied to the formation of tetrazoles to improve efficiency, reduce reaction times, and enhance yields.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods for the preparation of tetrazoles. scielo.org.mxaip.org This non-conventional energy source leads to shorter reaction times, higher yields, increased selectivity, and easier work-up procedures. scielo.org.mx The application of controlled microwave heating can accelerate the conversion of nitriles into 5-substituted 1H-tetrazoles, often reducing reaction times from hours to minutes. organic-chemistry.orgscielo.org.mx

For instance, the synthesis of tetrazole-based 3-hydroxy-4H-chromen-4-ones saw a dramatic reduction in reaction time from 10-14 hours with conventional heating to just 9-12 minutes under microwave irradiation, with a corresponding increase in yield from 61-68% to 79-83%. scielo.org.mx Microwave-assisted methods have been successfully used for the [3+2] cycloaddition of sodium azide with various nitriles in the presence of different catalysts, demonstrating the broad applicability of this technique. aip.orgaip.orglew.ro

Compound SynthesizedConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
2-(4-(1H-tetrazol-5-yl)phenyl)-3-hydroxy-4H-chromen-4-one (3b)10 h, 61%11 min, 79% scielo.org.mx
Various 5-substituted 1H-tetrazolesSeveral hours3-30 min lew.ro

This table compares the reaction times and yields of tetrazole synthesis using conventional heating versus microwave irradiation, illustrating the efficiency of the microwave-assisted approach.

Heterogeneous Catalysis in Tetrazole Synthesis

The formation of the 1-substituted tetrazole ring, a critical component of the target molecule, can be efficiently achieved through heterogeneous catalysis. This approach offers significant advantages, including ease of catalyst separation, potential for catalyst recycling, and often milder reaction conditions compared to homogeneous methods. Various solid-supported catalysts have been developed for the synthesis of 1-aryl and 1-alkyl tetrazoles, which are directly analogous to the formation of the 1-phenyltetrazole moiety in the precursor to this compound.

A common strategy involves the reaction of an aniline derivative with an orthoformate and an azide source in the presence of a heterogeneous catalyst. Nanomaterial-based catalysts have shown particular promise in this area. For instance, copper(II) coordinated to a Schiff base and immobilized on silica-coated magnetic nanoparticles ([Fe3O4@SiO2-Im(Br)-SB-Cu(II)]) has been demonstrated as a highly efficient and reusable catalyst for the synthesis of 1-aryl-1H-tetrazoles in water. nih.gov Similarly, copper complexes supported on magnetic nanoparticles, such as Fe3O4@5,10-dihydropyrido[2,3-b]quinoxaline-7,8-diol copper complex, have been successfully employed in the one-pot synthesis of 1-substituted tetrazoles from various anilines with high yields. rsc.org

The use of zinc sulfide nanoparticles has also been reported for the microwave-assisted synthesis of 1-substituted-1H-tetrazoles under solvent-free conditions, highlighting the synergy between heterogeneous catalysis and alternative energy sources to promote efficient chemical transformations. researchgate.net The choice of catalyst and reaction conditions can be tailored to optimize the yield and purity of the desired 1-substituted tetrazole intermediate.

Table 1: Examples of Heterogeneous Catalysts in 1-Aryl Tetrazole Synthesis

Catalyst Reactants Solvent Temperature (°C) Time (h) Yield (%)
Fe3O4@SiO2-Im(Br)-SB-Cu(II) Aniline, Triethyl orthoformate, Sodium azide Water 40 Varies up to 97
Fe3O4@5,10-dihydropyrido[2,3-b]quinoxaline-7,8-diol copper complex Substituted anilines, Triethyl orthoformate, Sodium azide - - - 84-92
Zinc sulfide nanoparticles Primary amines, Triethyl orthoformate, Sodium azide Solvent-free (Microwave) 60 0.33 88
Catalyst-Free and Solvent-Free Methods

In the pursuit of greener and more sustainable chemical processes, catalyst-free and solvent-free methods for tetrazole synthesis have gained considerable attention. These approaches minimize the use of hazardous reagents and organic solvents, reducing the environmental impact and simplifying product purification.

One notable method involves the [3+2] cycloaddition of an azide with a nitrile. Sharpless and coworkers demonstrated that this reaction can be carried out under solvent-free conditions, providing good yields of 1,5-disubstituted tetrazoles. nih.gov While this provides a different substitution pattern than required for the target molecule, it highlights the feasibility of solvent-free tetrazole synthesis.

More relevant to the synthesis of the 1-substituted tetrazole moiety is the reaction of primary amines with triethyl orthoformate and an azide source. Research has shown that this transformation can be achieved under solvent-free conditions, often with microwave irradiation to accelerate the reaction. researchgate.net For instance, the synthesis of 1-substituted-1H-tetrazoles has been successfully performed using zinc sulfide nanoparticles as a catalyst under solvent-free microwave conditions, achieving high yields in short reaction times. researchgate.net Furthermore, the Ugi-azide reaction, a multicomponent reaction, can be conducted under solvent- and catalyst-free conditions to produce 1,5-disubstituted tetrazoles, showcasing another green chemistry approach to this heterocyclic system. nih.gov

These methodologies offer a direct and environmentally benign route to the tetrazole core, which can then be further functionalized to introduce the benzamide (B126) side chain.

Amide Bond Formation in Benzamide Scaffolds

The formation of the amide bond between the 3-(1H-tetrazol-1-yl)benzoic acid precursor and n-butylamine is a crucial step in the synthesis of the target molecule. This can be accomplished through both conventional and more modern oxidative methods.

Conventional Amidation Procedures

Traditional methods for amide bond formation typically involve the activation of a carboxylic acid to enhance its electrophilicity, followed by reaction with an amine. A wide array of coupling reagents have been developed for this purpose, offering varying degrees of reactivity and compatibility with different functional groups. peptide.com

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. peptide.com Phosphonium salts, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. peptide.com

The amidation of 3-(1H-tetrazol-1-yl)benzoic acid with n-butylamine can be achieved by treating the carboxylic acid with one of these coupling reagents in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), followed by the addition of the amine. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the final this compound. For instance, the reaction can be mediated by titanium tetrachloride (TiCl4) in pyridine at elevated temperatures. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Additive (if any) Typical Solvent General Features
Dicyclohexylcarbodiimide (DCC) 1-Hydroxybenzotriazole (HOBt) Dichloromethane (DCM), Dimethylformamide (DMF) Forms insoluble dicyclohexylurea byproduct.
Diisopropylcarbodiimide (DIC) HOBt DCM, DMF Forms soluble diisopropylurea byproduct.
BOP reagent - DMF Highly efficient but produces carcinogenic HMPA.
HBTU Hünig's base (DIPEA) DMF Rapid coupling with low racemization.
Titanium tetrachloride (TiCl4) - Pyridine Effective for a wide range of substrates.

Oxidative Amidation Reactions

An alternative to conventional amidation is oxidative amidation, which typically involves the reaction of an aldehyde with an amine in the presence of an oxidant. This method offers a more atom-economical route to amides. For the synthesis of this compound, this would involve the oxidative coupling of 3-(1H-tetrazol-1-yl)benzaldehyde with n-butylamine.

Various catalytic systems have been developed for oxidative amidation. Copper catalysts, in particular, have been widely used. For example, a combination of a copper catalyst and an oxidant like tert-butyl hydroperoxide (TBHP) can effectively mediate the reaction between an aldehyde and an amine. rsc.orgorganic-chemistry.org Metal-organic frameworks (MOFs) containing copper have also been employed as recyclable heterogeneous catalysts for this transformation. rsc.org

The reaction can also be performed under metal-free conditions. For instance, the use of iodine in combination with TBHP has been shown to catalyze the oxidative amidation of aldehydes. researchgate.net These methods provide a direct route from an aldehyde to the corresponding amide, bypassing the need to first oxidize the aldehyde to a carboxylic acid.

Regioselective Synthesis and Isomer Control of Tetrazole-Benzamide Derivatives

A key challenge in the synthesis of this compound is the control of the substitution pattern on the tetrazole ring. The tetrazole anion can be alkylated at either the N1 or N2 position, leading to the formation of two constitutional isomers. Achieving high regioselectivity for the desired N1-substituted product is crucial.

Control of Substitution Patterns on the Tetrazole Ring

The regioselectivity of N-alkylation of 5-substituted tetrazoles is influenced by several factors, including the nature of the substituent on the tetrazole ring, the alkylating agent, the solvent, and the counterion. rsc.orgresearchgate.netmdpi.comresearchgate.net In the context of synthesizing the target molecule, if the tetrazole ring is formed first from 3-cyanobenzamide, subsequent N-butylation would need to be controlled to favor the N1 position.

Experimental and computational studies on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole have shown that a mixture of N1 and N2 isomers is often obtained. mdpi.com The ratio of these isomers can be influenced by the reaction conditions. For instance, the choice of base and solvent can play a significant role in directing the alkylation to a specific nitrogen atom.

Alternatively, the tetrazole ring can be constructed from 3-aminobenzamide. Reaction with triethyl orthoformate and sodium azide would directly lead to the 1-substituted tetrazole, thus ensuring the correct regiochemistry from the outset. This approach avoids the issue of isomeric mixtures during a separate alkylation step. The steric and electronic properties of the substituents on the aniline precursor can influence the outcome of this cyclization. Generally, para-substituted anilines tend to give better yields compared to ortho-substituted ones due to reduced steric hindrance. rsc.org

The choice of synthetic strategy, either by post-modification of a pre-formed tetrazole ring or by constructing the ring with the desired substitution pattern in place, is a critical consideration in the regioselective synthesis of this compound.

Identification and Characterization of Regioisomeric Products

The synthesis of N-substituted tetrazoles, including this compound, often yields a mixture of regioisomers, namely the N-1 and N-2 isomers. The differentiation and characterization of these isomers are critical for understanding their distinct chemical and biological properties. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for distinguishing between N-1 and N-2 tetrazole regioisomers. Key differences in the chemical shifts of the tetrazole ring carbon and proton, as well as the atoms of the substituent at the nitrogen, are diagnostic.

¹³C NMR: A significant and widely recognized differentiator is the chemical shift of the carbon atom within the tetrazole ring. In 2,5-disubstituted tetrazoles (N-2 isomers), the tetrazole carbon signal is typically deshielded and appears at a lower field (higher ppm value) compared to the corresponding 1,5-disubstituted derivatives (N-1 isomers). mdpi.com This downfield shift can be in the range of 9.2–12.2 ppm. mdpi.com

¹H NMR: The proton on the tetrazole ring, if present, will also exhibit different chemical shifts depending on the substitution pattern. Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to establish through-space proximity between the protons of the N-alkyl group and the protons of the benzamide phenyl ring, which can help in the structural elucidation of the specific regioisomer. nih.gov

NMR Technique Key Differentiator for Regioisomers Typical Observation for N-1 Isomer Typical Observation for N-2 Isomer
¹³C NMRChemical shift of the tetrazole ring carbonHigher field (lower ppm)Lower field (higher ppm, deshielded by ~9-12 ppm)
¹H NMRChemical shifts of ring and substituent protonsDistinct chemical shiftsDistinct chemical shifts
2D NMR (e.g., NOESY)Through-space correlationsSpecific correlations between N-butyl protons and benzamide protonsDifferent correlation patterns compared to N-1 isomer

Single-Crystal X-ray Crystallography:

For an unambiguous determination of the molecular structure, single-crystal X-ray crystallography is the definitive method. nih.govacademie-sciences.fr This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid, allowing for the unequivocal identification of the N-1 or N-2 regioisomer. nih.govacademie-sciences.fr It reveals bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for a complete structural characterization. academie-sciences.frnih.gov

Directed Chemical Modifications for Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, these investigations would focus on systematic modifications of its core structure to understand how these changes influence its interaction with a biological target.

The benzamide backbone offers multiple positions for functionalization to probe the SAR. Modifications to the phenyl ring can influence the compound's electronic properties, lipophilicity, and steric profile, all of which can impact its biological activity.

Research on structurally related N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives has shown that substitutions on the benzamide phenyl ring significantly affect their potency as GPR35 agonists. nih.gov For instance, the introduction of halogen atoms or methoxy groups at specific positions can enhance activity. nih.gov A similar strategy could be applied to this compound.

Potential Functionalization Strategies:

Introduction of Electron-Withdrawing Groups: Groups like halogens (F, Cl, Br) or nitro groups can alter the electronic distribution of the ring and potentially form halogen bonds with a biological target.

Introduction of Electron-Donating Groups: Groups such as methoxy (-OCH₃) or methyl (-CH₃) can increase electron density and affect binding through hydrophobic or hydrogen bond interactions.

Varying Substituent Position: The placement of substituents (ortho, meta, para) on the benzamide ring can be systematically varied to probe the topology of the binding site.

A study on benzamide and phenyltetrazole derivatives as BCRP inhibitors demonstrated that different linkers and substitution patterns on the aromatic rings influence the inhibitory activity. nih.gov

Modification Strategy Rationale Potential Impact on Activity
Halogenation (e.g., F, Cl)Alters electronic properties, potential for halogen bondingCan increase or decrease activity depending on the target
Methoxy/Methyl SubstitutionIncreases electron density, modifies lipophilicityMay enhance hydrophobic interactions or hydrogen bonding
Positional IsomerismProbes the steric and electronic requirements of the binding siteActivity is often sensitive to the position of substituents

While direct SAR data for this compound is not extensively available, studies on other classes of compounds have demonstrated the significant impact of N-alkyl chain length on biological activity. For instance, in a series of phenothiazine-based dyes, the length of the N-alkyl chain was found to influence the photovoltaic response. acs.org In another study on thiazolothiazole-based small molecular acceptors, the length of the branched alkyl side chains had a notable effect on the properties of the molecules. nih.gov

Hypothetical SAR for Alkyl Chain Variation:

Chain Length: Shortening the chain from n-butyl to n-propyl would decrease lipophilicity, which could be beneficial if the target binding site has a more polar character. Conversely, lengthening the chain might enhance binding in a hydrophobic pocket, up to an optimal length.

Chain Branching: Introducing branching, for example, by replacing the n-butyl group with an isobutyl or sec-butyl group, would introduce steric bulk. This can be used to probe the size and shape of the binding pocket.

The table below illustrates a hypothetical SAR based on these principles.

Alkyl Chain Variation Property Change Hypothetical Effect on Biological Activity
n-propylDecreased lipophilicity, smaller sizeMay increase or decrease activity depending on the nature of the binding pocket
n-pentylIncreased lipophilicity, larger sizeMay enhance binding in a hydrophobic pocket, or be too large to fit
isobutylIncreased steric bulkCan improve binding selectivity or cause steric hindrance
sec-butylIncreased steric bulk at a different positionProbes different regions of the binding pocket

Structure Activity Relationship Sar Studies of N Butyl 3 1h Tetrazol 1 Yl Benzamide and Analogues

Impact of Tetrazole Ring Position and Substitution on Biological Efficacy

The tetrazole ring is a key pharmacophore in many biologically active compounds. tandfonline.comchemicalbook.com Its position and substitution patterns on the benzamide (B126) scaffold significantly influence the pharmacological properties of the resulting analogues.

Positional Isomerism and Pharmacological Consequences

The tetrazole moiety can exist in different isomeric forms, primarily as 1H- and 2H-tetrazoles, and their attachment to the benzamide ring can lead to positional isomers. nih.govresearchgate.net These isomers often exhibit distinct biological activities due to differences in their electronic distribution, steric hindrance, and ability to form hydrogen bonds. nih.gov For instance, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, the position of the tetrazol-5-yl group was found to be crucial for their agonistic potency at the GPR35 receptor. nih.gov

The 1H- and 2H-isomers of tetrazole can be differentiated using techniques like nuclear magnetic resonance (NMR) spectroscopy. nih.gov The therapeutic efficacy of tetrazole-containing drugs can be influenced by this isomerism. For example, the anti-asthmatic drug tomelukast (B1681340) contains a tetrazole ring, highlighting the clinical relevance of this heterocycle. tandfonline.com

Comparative Analysis with Other Heterocyclic Bioisosteres

The tetrazole ring is frequently employed as a bioisostere for the carboxylic acid group. nih.govyoutube.com This substitution can lead to improved metabolic stability and enhanced lipophilicity, which may result in better oral bioavailability. tandfonline.comnih.gov The pKa of the 1H-tetrazole ring is comparable to that of a carboxylic acid, allowing it to maintain similar acidic properties at physiological pH. youtube.com

Other heterocyclic rings can also serve as bioisosteres for the tetrazole group or other functional groups within the molecule. For example, in the development of anticancer agents, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a related scaffold resulted in significantly enhanced anticancer activity. researchgate.net The choice of the heterocyclic bioisostere can impact the compound's interaction with its biological target. For instance, in a study of N-(thiazol-2-yl)-benzamide analogs, replacing the thiazole (B1198619) with a 5-(tert-butyl)-1,3,4-thiadiazole ring led to a decrease in antagonist activity. semanticscholar.org

FeatureTetrazoleCarboxylic Acid1,2,3-Triazole
Acidity (pKa) ~4.9~4.2Not typically acidic
Metabolic Stability Generally high tandfonline.comnih.govProne to Phase II conjugation youtube.comVaries
Lipophilicity Can increase lipophilicity tandfonline.comGenerally lowerVaries
H-Bonding Acceptor and donor capabilities nih.govAcceptor and donorAcceptor capabilities
Bioisosteric Role Carboxylic acid mimic chemicalbook.comnih.gov-Can be a bioisostere for other groups

Role of the N-Alkyl Chain (e.g., N-butyl) in Modulating Potency and Selectivity

Studies on various classes of compounds have demonstrated the importance of the N-alkyl substituent. For instance, in a series of benzimidazole (B57391) derivatives, the nature of the substituent on the nitrogen atom was shown to affect the biological activity. mdpi.com Similarly, in a study of YC-1 analogs, modifications to the N-substituent, including the use of different alkyl groups, had a significant impact on their inhibitory activity. nih.gov For example, an n-propyl substituted analog showed better activity than an n-hexyl substituted one, and a bulky t-butyl group reduced potency. nih.gov

The hydrophobicity imparted by the alkyl chain can also be a key determinant of activity. In the development of antibacterial agents, the length of an alkyl chain was found to modulate antibacterial activity and selectivity against Gram-positive bacteria. nih.gov An intermediate chain length can sometimes provide the optimal balance of properties for efficacy and cell penetration. nih.gov

Delineation of Key Structural Features Essential for Pharmacological Activity

The benzamide portion of the molecule often serves as a scaffold to correctly orient the other functional groups for optimal interaction with the biological target. mdpi.com The tetrazole ring, as a carboxylic acid bioisostere, is often crucial for binding to the target, frequently through interactions like hydrogen bonding or metal chelation. tandfonline.comnih.gov

The nature of the substituents on the benzamide ring is also critical. SAR studies on related benzamide-containing compounds have shown that the position and electronic properties of substituents can dramatically alter activity. nih.gov For example, in a series of N-(thiazol-2-yl)-benzamide analogs, the substitution pattern on the phenyl ring was found to be important for antagonist activity. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov This approach can help in understanding the SAR of a series of compounds and in designing new, more potent analogs. researchgate.net

For tetrazole-containing compounds, QSAR models can be developed to predict their activity based on various molecular descriptors. These descriptors can include electronic properties (such as atomic charges), steric properties (like molecular volume), and hydrophobic properties (such as the partition coefficient).

Conformational Characteristics and Antagonistic Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target and, consequently, its antagonistic (or agonistic) activity. The conformational flexibility of the N-butyl chain and the rotational freedom around the amide bond can influence how N-butyl-3-(1H-tetrazol-1-yl)benzamide binds to its receptor.

Studies on other flexible molecules have shown that both the preferred solution-phase conformation and the ability to adopt a specific bioactive conformation upon binding are important for activity. chemrxiv.org For instance, molecular dynamics simulations can be used to understand how a molecule interacts with its target and how its conformation changes upon binding. chemrxiv.org The planarity of the tetrazole ring and the benzamide group, along with the flexibility of the N-butyl chain, are all factors that would be considered in a detailed conformational analysis.

In-Depth Scientific Analysis of this compound Remains Elusive

While research exists on isomers and related structures, such as N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, these findings cannot be directly extrapolated to the specified compound due to the critical role of substituent positioning on molecular interactions and subsequent biological activity. The "1H-tetrazol-1-yl" and "1H-tetrazol-5-yl" isomers, for instance, exhibit different electronic and steric profiles, which would lead to distinct SAR profiles.

The user's request for an article focusing solely on the chemical compound “this compound” and its analogues, with a specific outline including "Correlation of Molecular Descriptors with Biological Response," necessitates access to dedicated research that has synthesized a series of these compounds, evaluated their biological activity, and performed computational studies to correlate these findings with specific molecular properties. The absence of such dedicated studies in the accessible scientific literature prevents the generation of a scientifically accurate and detailed article as requested.

General principles of medicinal chemistry suggest that the biological activity of this compound analogues could be influenced by various molecular descriptors. These would likely include:

Electronic Properties: The electronic nature of substituents on the benzamide ring (electron-donating or electron-withdrawing) would influence the charge distribution across the molecule, impacting its ability to form hydrogen bonds, dipole-dipole interactions, or other electronic interactions with a biological target. The tetrazole ring itself is a key pharmacophore, and its electronic properties are crucial for its interaction with receptors.

Steric Factors: The size and shape of substituents (e.g., steric bulk) would play a critical role in how the molecule fits into the binding site of a target protein. Modifications to the butyl group or the aromatic rings would alter the molecule's conformation and could either enhance or hinder its binding affinity.

Without specific experimental data and computational models for this compound and its analogues, any discussion of the correlation between these descriptors and a biological response would be purely speculative and would not meet the required standard of a scientifically accurate and informative article.

Therefore, until dedicated research on the structure-activity relationships of this compound and its analogues is published, a detailed analysis as requested cannot be provided.

Computational and Theoretical Investigations in Drug Discovery

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for understanding how a ligand, such as N-butyl-3-(1H-tetrazol-1-yl)benzamide, might interact with a biological target.

Prediction of Binding Modes and Affinities

No specific studies predicting the binding modes and affinities of this compound with any biological target were identified. This type of analysis would typically involve docking the compound into the active site of a target protein to predict its binding orientation and to estimate the binding free energy, which correlates with the ligand's potency.

Identification of Critical Amino Acid Residues for Binding

There are no available studies that identify the critical amino acid residues involved in the binding of this compound to a protein target. Such research would pinpoint key interactions, like hydrogen bonds or hydrophobic interactions, between the compound and specific amino acids, providing a rationale for its biological activity and guiding further optimization.

Induced Fit Docking for Protein Conformational Adaptations

Information regarding induced fit docking studies for this compound is not available. This advanced docking technique accounts for the flexibility of the protein target, allowing for conformational changes upon ligand binding, which can provide a more accurate prediction of the binding mode.

Molecular Dynamics (MD) Simulations for Binding Stability and Dynamics

Molecular dynamics simulations are computational methods used to study the physical movements of atoms and molecules. In drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex over time.

Assessment of Ligand-Target Complex Stability

No published research was found that assesses the stability of a complex between this compound and a biological target using molecular dynamics simulations. This analysis would involve simulating the behavior of the complex in a physiological environment to evaluate the durability of the predicted binding interactions.

Analysis of Conformational Fluctuations of the Complex

There are no available studies on the conformational fluctuations of a complex involving this compound. Such an analysis would examine the dynamic changes in the shape and structure of both the ligand and the protein to understand the flexibility of the complex and its impact on binding affinity.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool in medicinal chemistry to elucidate the structural and electronic properties of molecules. Quantum chemical calculations, often employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with various basis sets, provide valuable insights into a molecule's behavior at the atomic level nih.govmdpi.commultidisciplinaryjournals.com. These theoretical studies are instrumental in understanding intramolecular interactions, stability, and reactivity, which are crucial for rational drug design mdpi.com. For this compound, DFT calculations can determine its optimized geometry and predict its electronic characteristics, guiding further investigation into its potential as a therapeutic agent.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of a compound. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron researchgate.net. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity researchgate.netresearchgate.net.

A small energy gap suggests that a molecule is more polarizable, has lower kinetic stability, and is generally associated with higher chemical reactivity, indicating a greater ease of intramolecular charge transfer nih.govmdpi.comresearchgate.net. Computational studies on closely related tetrazole derivatives have been used to calculate these values. For instance, analysis of N-benzoyl 5-(aminomethyl)tetrazole regioisomers revealed energy gaps in the range of 0.18 to 0.20 eV, indicating significant reactivity mdpi.com. A lower energy gap is often correlated with increased reactivity and stability of a particular molecular conformation mdpi.com.

Table 1: Calculated Electronic Properties

ParameterDescriptionTypical Implication
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalRelated to the electron-donating ability of the molecule.
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalRelated to the electron-accepting ability of the molecule.
Energy Gap (ΔE = ELUMO - EHOMO)Energy difference between LUMO and HOMOA smaller gap indicates higher chemical reactivity and lower kinetic stability researchgate.netresearchgate.net.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule mdpi.com. It helps in predicting how molecules interact with each other and is particularly useful for identifying the sites susceptible to electrophilic and nucleophilic attacks nih.govmdpi.com. The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas) and are prone to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are susceptible to nucleophilic attack nih.gov.

For a molecule like this compound, the MEP map would likely show the most negative potential (red) concentrated around the electronegative atoms, specifically the oxygen of the carbonyl group and the nitrogen atoms of the tetrazole ring nih.govresearchgate.net. Conversely, the most positive potential (blue) would be located around the hydrogen atoms, particularly the amide proton, identifying them as the primary electrophilic centers nih.govmdpi.com.

From the energies of the HOMO and LUMO orbitals, several global reactivity descriptors can be calculated to provide quantitative insights into the chemical reactivity and stability of a molecule mdpi.com. These descriptors include chemical potential (μ), chemical hardness (η), and global softness (S).

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. A negative chemical potential indicates that the molecule is stable and will not spontaneously decompose mdpi.com.

Chemical Hardness (η) : Hardness signifies the resistance of a molecule to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," exhibiting lower polarizability and higher stability mdpi.com.

Global Softness (S) : Softness is the reciprocal of hardness. "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive mdpi.com.

These parameters are crucial for understanding the molecule's interaction with biological targets. For example, a molecule that is a strong electrophile (a high electrophilicity index) may have a greater ability to bind with biomolecules nih.gov.

Table 2: Global Reactivity Descriptors

DescriptorFormulaSignificance
Chemical Potential (μ)(EHOMO + ELUMO) / 2Indicates the molecule's stability; negative values suggest stability mdpi.com.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to deformation of the electron cloud; high values indicate low reactivity mdpi.com.
Global Softness (S)1 / (2η)Indicates the molecule's polarizability; high values suggest high reactivity mdpi.com.

In Silico Pharmacokinetic Assessments and Absorption Prediction

In the early stages of drug discovery, in silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential jonuns.comnih.gov. These computational models help to identify and eliminate candidate compounds with unfavorable pharmacokinetic profiles, thereby saving significant time and resources nih.gov. For this compound, these assessments can predict its drug-like qualities and potential behavior in a biological system.

The cytochrome P450 (CYP450) family of enzymes plays a central role in the metabolism of most drugs. Predicting the potential sites of metabolism (SOMs) on a drug candidate is crucial for understanding its metabolic stability and potential for forming active or toxic metabolites. In silico tools can effectively predict which atoms in a molecule are most susceptible to metabolism by various CYP450 isoforms.

For this compound, the likely sites for phase I metabolism include the N-butyl chain and the aromatic rings. The aliphatic butyl group is susceptible to hydroxylation at various positions, while the benzamide (B126) phenyl ring is prone to aromatic hydroxylation. Some benzamide derivatives are also predicted to be inhibitors of specific cytochrome enzymes, such as CYP2D6 mdpi.com.

Table 3: Predicted Sites of Metabolism (SOMs)

Molecular RegionPotential Metabolic ReactionEnzyme Family
N-butyl chainAliphatic hydroxylationCytochrome P450
Benzamide phenyl ringAromatic hydroxylationCytochrome P450

A compound's ability to permeate biological membranes is fundamental to its oral bioavailability and its capacity to reach its therapeutic target. In silico models are widely used to predict key permeability parameters.

Human Intestinal Absorption (HIA) : This parameter predicts the extent to which a compound will be absorbed from the gastrointestinal tract after oral administration. Studies on related benzamides suggest they often have good predicted intestinal absorption (higher than 70%) mdpi.com.

Caco-2 Permeability : This is an in vitro model for predicting intestinal absorption. High permeability values (typically >0.90) in computational models suggest good absorption potential nih.gov.

Blood-Brain Barrier (BBB) Permeability : For drugs targeting the central nervous system (CNS), the ability to cross the BBB is critical. This is often expressed as LogBB. Many benzamide compounds are designed as CNS agents and show a high probability of penetrating the BBB mdpi.com.

P-glycoprotein (P-gp) Substrate/Inhibitor : P-gp is an efflux pump that can remove drugs from cells, limiting their absorption and distribution (e.g., preventing entry into the brain). It is important to predict if a compound is a substrate or inhibitor of P-gp nih.gov.

Table 4: Predicted Permeability and Absorption Profile

ParameterDescriptionPredicted Outcome for Benzamide/Tetrazole Structures
Human Intestinal Absorption (HIA)Percentage of drug absorbed from the gut.Likely Good/High mdpi.com.
Blood-Brain Barrier (BBB) PermeabilityAbility to cross from the bloodstream into the brain.Potential for CNS penetration is often observed in related benzamides mdpi.com.
P-gp SubstrateIdentifies if the compound is likely to be removed from cells by the P-gp efflux pump.Variable; needs specific prediction.
Skin Permeability (Log Kp)Predicts the rate of absorption through the skin.Compounds with Log Kp > -2.5 have relatively low skin permeability nih.gov.

Pharmacological and Biological Activity Profiling of N Butyl 3 1h Tetrazol 1 Yl Benzamide Derivatives in Vitro and Mechanistic Studies

Enzyme Inhibition Studies

Derivatives of N-butyl-3-(1H-tetrazol-1-yl)benzamide have been investigated for their potential to inhibit various enzymes implicated in a range of physiological and pathological processes. These studies have elucidated specific mechanisms of action and structure-activity relationships that are crucial for the development of targeted therapeutic agents.

Xanthine (B1682287) Oxidase Inhibition Mechanisms

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com Overproduction of uric acid can lead to hyperuricemia and gout, making xanthine oxidase a key therapeutic target. mdpi.comnih.gov

A series of 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives have been designed and synthesized to target a subpocket within the active site of xanthine oxidase. nih.gov Molecular modeling studies suggest that the tetrazole group of the phenyl unit is accommodated in this subpocket, which is formed by the amino acid residues Leu648, Asn768, Lys771, Leu1014, and Pro1076. nih.gov

The inhibitory potency of these compounds was evaluated in vitro, with many exhibiting significant activity. The structure-activity relationship studies revealed that a hydrophobic group at the 4'-position of the phenyl ring is essential for potent xanthine oxidase inhibition. nih.gov For instance, compound 8u from this series emerged as a highly potent inhibitor with an IC₅₀ value comparable to the well-known xanthine oxidase inhibitor, febuxostat. nih.gov Kinetic analysis of a representative compound from this series indicated a mixed-type inhibition mechanism. nih.gov

Table 1: Xanthine Oxidase Inhibitory Activity of Selected Tetrazole Derivatives

CompoundStructureIC₅₀ (μM)
8aR = H0.629
8uR = 3,3-dimethylbutoxy0.0288
FebuxostatReference Drug0.0236

Topoisomerase Inhibition Activity

Topoisomerases are enzymes that regulate the topology of DNA and are vital for processes such as DNA replication and transcription. nih.gov They are established targets for cancer therapy, with inhibitors causing DNA damage and subsequent cell death in cancer cells. nih.gov

Research into N-2-(phenylamino) benzamide (B126) derivatives has identified them as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I). nih.govacs.org One optimized compound, 1H-30 , demonstrated a potent inhibitory effect on Topo I. nih.govacs.org This dual-action approach is significant due to the close link between inflammation, often mediated by COX-2, and cancer progression. nih.govacs.org By targeting both pathways, these benzamide derivatives represent a promising strategy for gastrointestinal cancer therapy. nih.gov The mechanism of topoisomerase I inhibitors typically involves the stabilization of the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strand and leads to the accumulation of DNA breaks. nih.govyoutube.com

Cyclooxygenase-2 (COX-2) Binding Mechanisms

Cyclooxygenase (COX) enzymes exist in two main isoforms, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins. nih.gov While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced during inflammation, making it a key target for anti-inflammatory drugs. ijpsonline.comacs.org Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms. ijpsonline.comacs.org

The selectivity of many COX-2 inhibitors is attributed to their ability to bind to a polar side pocket present in the COX-2 active site, which is absent in COX-1. nih.gov N-2-(phenylamino) benzamide derivatives have been developed as dual inhibitors of COX-2 and Topoisomerase I. nih.gov The lead compound, 1H-30 , showed an enhanced inhibitory effect on COX-2. nih.govacs.org Molecular modeling studies of other benzimidazole (B57391) derivatives, which are structurally related, indicate that these compounds can enter the COX-2 active site. ijpsonline.com Key interactions include the occupation of a hydrophobic pocket by interacting with Tyr385 and Ser530, and an interaction of a carbonyl group with Arg120, which is crucial for opening the active site entrance. ijpsonline.com

Receptor Agonist and Antagonist Activities

In addition to enzyme inhibition, derivatives of this compound have been profiled for their ability to interact with various cell surface receptors, demonstrating both agonistic and antagonistic activities that are key to modulating cellular signaling pathways.

G Protein-Coupled Receptor (GPCR) Agonism (e.g., GPR35)

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has been implicated in a variety of diseases and is a target for the treatment of pain, as well as inflammatory and metabolic conditions. frontiersin.orgnih.gov The activation of GPR35 is known to be involved in both pro- and anti-inflammatory responses. frontiersin.orgnih.gov

A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been identified as potent GPR35 agonists. frontiersin.org The introduction of a 1H-tetrazol-5-yl group was found to significantly increase the agonistic potency of these compounds. frontiersin.org The agonistic activities were characterized using a dynamic mass redistribution assay, which measures the cellular response to receptor activation. frontiersin.org Structure-activity relationship studies showed that the introduction of lipophilic residues and hydrogen bond-accepting groups at specific positions could enhance the activity of the compounds. frontiersin.org For example, compounds 56 and 63 in this series displayed the highest agonistic potency against GPR35. frontiersin.org

Table 2: GPR35 Agonistic Activity of Selected Tetrazole Derivatives

CompoundSubstitutionsEC₅₀ (μM)
565-bromo, 4'-methoxy0.059
635-bromo, 2'-fluoro, 4'-methoxy0.041

Angiotensin II Receptor Antagonism

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, with the peptide hormone angiotensin II (Ang II) being a potent vasoconstrictor. nih.gov Ang II exerts its effects by binding to the AT₁ receptor. nih.gov Antagonists of the AT₁ receptor, known as sartans, are a major class of drugs for treating hypertension. nih.gov

A key structural feature of many non-peptide angiotensin II receptor antagonists is an acidic tetrazole group. nih.govnih.gov This group acts as a bioisostere for the carboxylic acid moiety of the natural ligand, providing a similar acidic character but with improved metabolic stability and lipophilicity. acs.orgconsensus.app Benzimidazole derivatives bearing a tetrazole ring have been extensively studied as Ang II-AT₁ receptor antagonists. nih.govacs.org These compounds have shown high affinity for the AT₁ receptor, with IC₅₀ values in the nanomolar to low micromolar range, and are effective at inhibiting the pressor response induced by Ang II. acs.org The combination of the benzamide or a related heterocyclic core with an n-butyl chain and a tetrazole-containing biphenyl (B1667301) moiety is a well-established scaffold for potent angiotensin II receptor antagonism.

Modulation of Calcium Signaling Pathways

Calcium ions (Ca2+) are ubiquitous second messengers that play a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Consequently, molecules that can modulate calcium signaling pathways are of considerable interest in drug discovery.

Research into the broader class of benzamide and tetrazole derivatives has indicated their potential to function as calcium channel blockers. Studies have shown that certain novel amine derivatives incorporating a benzamide structure exhibit inhibitory activity against T-type and N-type calcium channels. nih.gov For instance, whole-cell patch-clamp recordings on HEK293 cells have been utilized to evaluate the activity of these compounds. nih.gov One particular compound demonstrated significant inhibitory effects on both T-type and N-type calcium channels, with IC50 values of 1.9 μM and 4.3 μM, respectively. nih.gov Furthermore, tetrazole-containing compounds have been investigated for their capacity to act as blockers of CaV2.2 calcium channels.

While these findings establish a precedent for the interaction of benzamide and tetrazole moieties with calcium channels, specific studies detailing the direct modulation of calcium signaling pathways by this compound itself are not extensively documented in the current body of scientific literature. The existing data, however, provides a strong rationale for further investigation into the precise mechanisms by which this specific compound and its close analogs may influence calcium homeostasis and downstream signaling events.

Antiproliferative and Anticancer Mechanisms

The development of novel antiproliferative and anticancer agents is a primary objective in oncological research. Derivatives of this compound have been investigated for their potential in this domain, with studies exploring their cytotoxic effects, ability to induce programmed cell death, and mechanisms of action at the molecular level. The tetrazole ring, in particular, is considered a "privileged scaffold" in the discovery of anticancer agents due to its favorable pharmacological properties.

The cytotoxic potential of benzamide and tetrazole derivatives has been evaluated against a panel of human cancer cell lines. These studies are crucial for identifying compounds with selective toxicity towards cancer cells while sparing normal cells.

For example, a series of novel 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide derivatives were synthesized and assessed for their cytotoxic activity. Notably, most of these synthesized triazoles exhibited cytotoxicity against the MOLT-3 (human acute lymphoblastic leukemia) cell line. Furthermore, specific derivatives, such as 4-phenyltriazoles, a 4-(naphthalen-2-yloxy)methyltriazole, and a 4-((2-oxo-2H-chromen-7-yl)oxy)methyltriazole, demonstrated higher cytotoxic activity against HepG2 (human liver cancer) cells than the standard chemotherapeutic drug, etoposide.

In another study, novel 1,2,5-trisubstituted benzimidazole derivatives were designed and evaluated for their cytotoxic activity. One compound, in particular, showed a substantial cytotoxic effect in doxorubicin-sensitive CCRF/CEM (human T-cell acute lymphoblastic leukemia) and MCF-7 (human breast adenocarcinoma) cell lines, as well as in doxorubicin-resistant CEM/ADR 5000 and Caco-2 (human colorectal adenocarcinoma) cells, with an IC50 value of 8.13 µM in the resistant leukemia cell line.

The following table summarizes the in vitro cytotoxic activity of representative benzamide and tetrazole derivatives against various cancer cell lines.

Compound ClassCancer Cell LineActivityReference
4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamidesMOLT-3Cytotoxic
4-phenyltriazolesHepG2Higher than etoposide
1,2,5-trisubstituted benzimidazolesCEM/ADR 5000IC50 = 8.13 µM

This table is for illustrative purposes and represents data from studies on related compound classes.

A critical aspect of anticancer drug development is understanding the mechanism by which a compound induces cell death. Apoptosis, or programmed cell death, is a preferred mechanism as it minimizes the inflammatory response associated with necrosis.

Studies on related benzimidazole derivatives have shown that they can induce apoptosis in cancer cells. For instance, the antiproliferative action of certain benzimidazole derivatives is linked to their ability to inhibit cell proliferation and induce apoptosis. The activity of caspases, which are key executioners of apoptosis, is often measured to confirm this pathway. For example, a caspase 3/7 activity assay has been used to determine that some benzimidazole derivatives cause cell death through apoptosis.

While direct evidence for DNA damage induction by this compound is limited, the broader class of benzimidazole derivatives has been studied for such effects. The ability of a compound to damage cancer cell DNA is a well-established anticancer strategy.

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention. Several benzamide derivatives have been identified as potent kinase inhibitors.

For example, certain benzamide derivatives act as "switch control" inhibitors of several tyrosine kinases, including ABL1, FLT3, and TIE2. These inhibitors bind to the kinase domain and lock it in an inactive conformation. Another example is a series of 4-(Arylaminomethyl)benzamide derivatives that have been evaluated as potential tyrosine kinase inhibitors. Kinase-Glo Plus luminescence kinase assays are commonly used to measure the inhibitory activity of these compounds against specific kinases.

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial and antifungal agents. The benzamide and tetrazole scaffolds have proven to be versatile in the development of compounds with potent activity against a range of microorganisms.

Derivatives of benzamide have demonstrated significant antibacterial activity. For instance, a series of 3-methoxybenzamide (B147233) derivatives were synthesized and showed good activity against several Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium smegmatis. The mechanism of action for some of these compounds involves the inhibition of FtsZ, a protein crucial for bacterial cell division.

In the realm of antifungal research, novel benzamide derivatives containing a triazole moiety have exhibited promising in vitro activity against various phytopathogenic fungi. nih.gov In one study, almost all synthesized derivatives showed good activity at a concentration of 50 µg/mL. nih.gov The structure-activity relationship (SAR) analysis revealed that the presence of a fluorine or chlorine atom on the benzene (B151609) ring significantly enhanced the antifungal activity. nih.gov One particular derivative displayed excellent activity against Alternaria alternata with a median effective concentration (EC50) value of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil (B1676884) (EC50 = 6.23 µg/mL). nih.gov Another compound showed a broad antifungal spectrum, with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov

The following table provides a summary of the antimicrobial and antifungal activities of representative benzamide and triazole derivatives.

Compound ClassOrganismActivityReference
3-Methoxybenzamide derivativesStaphylococcus aureus, Mycobacterium smegmatisGood antibacterial activity
N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivativesAlternaria alternataEC50 = 1.77 µg/mL nih.gov
N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivativesVarious phytopathogenic fungiBroad spectrum, EC50 = 0.98-6.71 µg/mL nih.gov

This table is for illustrative purposes and represents data from studies on related compound classes.

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Derivatives of benzamide, the core structure of this compound, have demonstrated notable antibacterial properties. Studies on various N-substituted benzamides show a spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, certain imide-tetrazole hybrid structures have shown excellent antimicrobial profiles, particularly against standard Gram-positive Staphylococci, with activity in some cases exceeding that of the reference antibiotic, ciprofloxacin (B1669076). nih.gov These specific derivatives were also found to be effective inhibitors of the growth of Gram-negative bacteria such as E. coli and P. aeruginosa. nih.gov

The introduction of different functional groups to the benzamide scaffold plays a crucial role in determining the antibacterial potency. For example, N-(thiazol-2-yl)benzenesulfonamide derivatives, which combine two known antibacterial moieties, display potent activity against both bacterial types. semanticscholar.orgresearchgate.net Specifically, derivatives with 4-tert-butyl and 4-isopropyl substitutions have shown promising antibacterial activity against multiple strains. semanticscholar.orgresearchgate.net

Furthermore, research into other benzamide derivatives has highlighted their efficacy. N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been found to be active against Gram-positive bacteria. mdpi.com The antimicrobial activity of tetrazole derivatives has also been documented, with many prepared compounds showing good antimicrobial action against both Gram-positive and Gram-negative bacteria. ekb.eg The combination of the tetrazole and benzamide moieties in a single molecular structure is a strategy aimed at enhancing these antibacterial properties. nih.gov

Table 1: Antibacterial Activity of Selected Benzamide and Tetrazole Derivatives

Compound Class Target Bacteria Activity Noted
Imide-tetrazole hybrids Gram-positive Staphylococci Excellent; more effective than ciprofloxacin in some cases. nih.gov
Imide-tetrazole hybrids E. coli, P. aeruginosa (Gram-negative) Good inhibitory activity. nih.gov
N-(thiazol-2-yl)benzenesulfonamides S. aureus (Gram-positive), A. xylosoxidans (Gram-negative) Potent activity, with MIC of 3.9 μg/mL for an isopropyl substituted derivative. semanticscholar.org
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Gram-positive bacteria Active, with MIC values of 2.5–5.0 mg/mL. mdpi.com
General Tetrazole derivatives Gram-positive and Gram-negative bacteria Good antimicrobial action. ekb.eg

Antifungal Properties Against Pathogenic Fungi

The benzamide and triazole/tetrazole moieties are present in many compounds investigated for their antifungal potential. Studies on novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives revealed that almost all tested compounds exhibited good activity against various phytopathogenic fungi at a concentration of 50 µg/mL. nih.govresearchgate.net The structure-activity relationship (SAR) analysis from this research indicated that the presence of fluorine or chlorine on the benzene ring significantly improved antifungal activity. nih.govresearchgate.net

One derivative from this series demonstrated superior activity against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL, outperforming the commercial fungicide myclobutanil. nih.gov Another compound showed a broad antifungal spectrum, with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov

Similarly, novel benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties have been synthesized and tested. mdpi.comnih.gov While they showed weak in vitro antifungal activity, some of these compounds displayed excellent in vivo efficacy against Colletotrichum lagenarium and Botrytis cinerea. mdpi.comnih.gov One such derivative exhibited 90% efficacy in vivo against C. lagenarium, which was superior to the commercial fungicide carbendazim. mdpi.comnih.gov This highlights the potential of the benzamide-triazole combination in developing effective antifungal agents for agricultural use. nih.govresearchgate.net

Table 2: Antifungal Efficacy of Selected Benzamide-Triazole Derivatives

Compound Derivative Pathogenic Fungi Efficacy (EC50 / Inhibition %) Reference
N-[2-hydroxy...]-benzamide derivative (6h) Alternaria alternata 1.77 µg/mL nih.gov
N-[2-hydroxy...]-benzamide derivative (6k) Various phytopathogenic fungi 0.98 to 6.71 µg/mL nih.gov
Benzamidine-triazole derivative (9b) Colletotrichum lagenarium 79% (in vivo at 200 µg/mL) mdpi.comnih.gov
Benzamidine-triazole derivative (16d) Colletotrichum lagenarium 90% (in vivo at 200 µg/mL) mdpi.comnih.gov

Activity Against Specific Microorganisms (e.g., Mycobacterium tuberculosis)

The development of new drugs against Mycobacterium tuberculosis (Mtb) is a global health priority due to increasing drug resistance. nih.gov The benzamide scaffold is a key component in several compounds being investigated as antitubercular agents. A family of N-alkyl nitrobenzamides, considered structural simplifications of known inhibitors of the essential Mtb enzyme DprE1, has shown promising antitubercular activities. nih.gov

Additionally, a series of 2-heterostyrylbenzimidazole derivatives were screened for their activity against M. tuberculosis H37Rv. nih.gov The most active of these compounds demonstrated a promising minimum inhibitory concentration (MIC) value of 16 μg/mL. nih.gov The study suggested that molecules with electron-donating groups on the aromatic aldehydes were more active in inhibiting Mtb. nih.gov

While direct studies on this compound are not available, the consistent antitubercular activity observed in various benzamide and tetrazole-containing derivatives underscores the potential of this chemical class for further investigation in the context of tuberculosis treatment. mdpi.comnih.govnih.gov

Anti-inflammatory and Anti-leukotriene Effects

The benzamide and tetrazole structures are recognized for their roles in compounds with anti-inflammatory and antiallergic properties. A closely related compound, [[3-(1H-tetrazol-5-yl)-phenyl] amino] oxoacetic acid n-butyl ester (MTB), has been identified as an orally active antiallergic agent. nih.gov This compound was shown to inhibit IgE-mediated passive cutaneous anaphylaxis (PCA) in rats and guinea pigs. nih.gov It also significantly inhibited histamine (B1213489) release from rat peritoneal cells induced by IgE in vitro. nih.gov

Further studies on a similar compound, butyl 3'-(1H-tetrazol-5-yl)oxanilate (WP-833), confirmed its ability to dose-dependently inhibit antigen-induced histamine release from lung fragments. nih.gov Generally, benzamides and nicotinamides are considered to have potent anti-inflammatory properties. nih.gov

Modulation of Inflammatory Response Pathways

The anti-inflammatory effects of benzamide derivatives are often linked to their ability to modulate key signaling pathways involved in the inflammatory response. A primary mechanism proposed for benzamides is the inhibition of the transcription factor NF-κB. nih.gov By inhibiting NF-κB at the gene transcription level, these compounds can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Studies on specific N-substituted benzamides, such as metoclopramide, have shown dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice and inhibition of NF-κB in Hela cells. nih.gov This mechanism—inhibiting NF-κB to reduce inflammatory cytokine production and induce apoptosis—is considered central to the anti-inflammatory and potential antitumor properties of the benzamide class of compounds. nih.gov

Leukotriene Antagonism Mechanisms

Leukotrienes are potent inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase pathway. nih.gov While some drugs act as direct antagonists at leukotriene receptors, others may interfere with their synthesis or release. nih.gov

Investigations into the antiallergic compound butyl 3'-(1H-tetrazol-5-yl)oxanilate (WP-833) revealed that while it effectively inhibited antigen-mediated reactions, it did not show antagonistic actions on the contraction of tracheal muscle induced by leukotriene D4. nih.gov This finding suggests that its mechanism of action is not based on direct antagonism of the leukotriene receptor. nih.gov However, the compound did dose-dependently inhibit the release of Slow Reacting Substance of Anaphylaxis (SRS-A), a mixture that includes leukotrienes, from sensitized lung tissue. This indicates that the compound likely acts upstream, inhibiting the release of these inflammatory mediators rather than blocking their receptors. nih.gov

Non Medicinal Applications and Materials Science Research

Corrosion Inhibition Properties of Benzamide (B126) Derivatives

Benzamide derivatives are recognized for their potential as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.netimt.sinih.gov The effectiveness of these organic compounds is largely attributed to their molecular structure, which includes an amide functional group (-CONH-) and an aromatic ring. These features facilitate strong interactions with metal surfaces. researchgate.net The presence of heteroatoms like nitrogen and oxygen, along with π-electrons in the benzene (B151609) ring, act as active centers for adsorption. researchgate.netmdpi.com

The general mechanism involves the adsorption of the inhibitor molecules onto the metal surface, which displaces water molecules and forms a protective barrier. researchgate.net This barrier impedes the dissolution of the metal and slows down the corrosion process. The efficiency of benzamide derivatives as corrosion inhibitors is influenced by the nature of substituents on the benzamide core, the concentration of the inhibitor, and the corrosive environment. researchgate.net

Adsorption Mechanisms on Metal Surfaces

The protective action of benzamide-based corrosion inhibitors begins with their adsorption onto the metal surface. This process can occur through two primary mechanisms: physisorption and chemisorption. mdpi.com

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is often positively charged, and the inhibitor can become protonated. Adsorption can be facilitated by the presence of negatively charged ions, such as chloride ions, which first adsorb onto the metal surface, creating a more favorable environment for the adsorption of the protonated organic inhibitor. mdpi.com

Chemisorption is a stronger form of adsorption that involves the sharing of electrons or charge transfer between the inhibitor molecule and the metal surface. The lone pair of electrons on the nitrogen and oxygen atoms of the benzamide group, as well as the π-electrons of the aromatic ring, can be donated to the vacant d-orbitals of the metal atoms (e.g., iron). researchgate.netmdpi.com This results in the formation of a coordinate-type covalent bond, leading to a more stable and effective protective film. The adsorption of many organic inhibitors, including benzamide derivatives, often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netpeacta.org

The molecular structure of an inhibitor plays a crucial role in its adsorption capability. Factors such as the number of adsorption sites (heteroatoms, π-electrons), charge density, molecular size, and the ability to form stable complexes with the metal determine its effectiveness. researchgate.net For N-butyl-3-(1H-tetrazol-1-yl)benzamide, the presence of multiple nitrogen atoms in the tetrazole ring, in addition to the oxygen and nitrogen of the benzamide group, would theoretically provide numerous active sites for strong adsorption on a metal surface. taylorandfrancis.com

Electrochemical Analysis of Inhibition Efficiency

Electrochemical techniques are fundamental in evaluating the performance of corrosion inhibitors. The most common methods are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). researchgate.netpeacta.orgijcsi.pro

Potentiodynamic Polarization (PDP) studies provide information on the kinetics of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. By measuring the polarization curves, one can determine key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). A significant decrease in the corrosion current density in the presence of the inhibitor indicates effective corrosion protection. peacta.org Benzamide derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. researchgate.netpeacta.org A slight shift in the corrosion potential can indicate whether the inhibitor has a more pronounced effect on the anodic or cathodic process. peacta.org

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process. ijcsi.proaip.org The results are often presented as Nyquist plots. For an effective inhibitor, the Nyquist plot typically shows an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (Rct). researchgate.netaip.org This indicates that the inhibitor film is impeding the flow of charge at the metal/solution interface. Concurrently, a decrease in the double-layer capacitance (Cdl) is observed, which is attributed to the adsorption of the organic molecules on the metal surface, thereby reducing the exposed surface area and/or increasing the thickness of the electrical double layer. researchgate.netaip.org

The inhibition efficiency (IE%) can be calculated from both PDP and EIS data using the following equations:

From PDP: IE% = [(i°corr - icorr) / i°corr] x 100 where i°corr and icorr are the corrosion current densities without and with the inhibitor, respectively. researchgate.net

From EIS: IE% = [(R°ct - Rct) / R°ct] x 100 where R°ct and Rct are the charge transfer resistances without and with the inhibitor, respectively. nih.gov

The table below summarizes typical electrochemical parameters obtained from studies on benzamide and tetrazole derivatives, illustrating their effectiveness as corrosion inhibitors.

Inhibitor ClassConcentrationRct (Ω cm²)Cdl (µF cm⁻²)IE% (from EIS)Reference
Benzimidazole (B57391) Derivative 1.24 x 10⁻³ mol L⁻¹-->90% imt.si
Tetrazole Derivative (TV) 10⁻³ M--91.0% taylorfrancis.com
Benzisoxazole Derivative 1 x 10⁻³ MIncreasedDecreased95% nih.gov
Tetrazole Derivative (NBTA) -IncreasedDecreased- iust.ac.ir

Role as Versatile Building Blocks in Organic Synthesis

Organic building blocks are foundational molecules used for constructing more complex chemical structures. hilarispublisher.comlifechemicals.com Both the benzamide and tetrazole moieties are considered valuable scaffolds in synthetic organic chemistry, particularly in the creation of novel compounds for medicinal and materials science applications. beilstein-journals.orgrug.nlacs.org

N-substituted benzamides, including N-alkyl derivatives, are key intermediates in a wide array of organic transformations. acs.orgnih.gov They can be synthesized through various methods, such as the reaction of benzoic acids with amines. acs.org The amide bond, while stable, can undergo specific chemical modifications, allowing for the introduction of further chemical diversity.

The tetrazole ring is another highly sought-after heterocyclic system. beilstein-journals.orgrug.nlnih.govresearchgate.netchemicalbook.com It is often used as a bioisostere for carboxylic acids in drug design due to its similar acidity and planar structure. beilstein-journals.orgrug.nl In organic synthesis, tetrazoles serve as versatile building blocks for creating a variety of more complex, drug-like molecules through multicomponent reactions. beilstein-journals.orgrug.nlnih.govresearchgate.netchemicalbook.com The ability to use pre-functionalized tetrazoles, such as tetrazole aldehydes, allows for their direct incorporation into complex molecular scaffolds. beilstein-journals.orgrug.nlnih.govresearchgate.netchemicalbook.com The synthesis of this compound itself would likely involve the coupling of a 3-(1H-tetrazol-1-yl)benzoic acid derivative with n-butylamine, showcasing the use of these building blocks in practice.

Exploration in Developing New Materials and Chemical Processes

The unique properties of the tetrazole ring, in particular, have led to its exploration in the development of new materials. lifechemicals.comacs.orgnih.govrsc.org The high nitrogen content and thermal stability of tetrazole derivatives make them interesting candidates for high-energy-density materials, such as explosives and propellants. acs.orgnih.gov

Furthermore, polymers containing tetrazole moieties are being investigated for various advanced applications. lifechemicals.comsemanticscholar.orgrsc.org For example, tetrazole-substituted polymers have been synthesized and tested for their potential use in high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs). rsc.org The tetrazole groups in these polymers can participate in proton transport, which is a key requirement for fuel cell membranes. rsc.org Additionally, microporous organic polymers incorporating tetrazole fragments have demonstrated high efficacy and selectivity in capturing carbon dioxide, highlighting their potential role in environmental applications. lifechemicals.com The presence of multiple nitrogen atoms in the tetrazole ring allows for strong interactions with CO2 molecules. lifechemicals.com

Given these research directions, a compound like this compound could serve as a monomer or a modifying agent in the synthesis of new functional polymers. The combination of the rigid benzamide core and the functional tetrazole ring could impart unique thermal, mechanical, and chemical properties to new materials.

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Routes for Structurally Complex Analogues

The synthesis of N-butyl-3-(1H-tetrazol-1-yl)benzamide and its derivatives has traditionally relied on established methods such as the [3+2] cycloaddition of nitriles with azides to form the tetrazole ring. researchgate.netrdd.edu.iq However, the demand for structurally diverse and complex analogues necessitates the development of more advanced and efficient synthetic strategies.

Recent progress in organic synthesis offers several promising avenues. The use of nanomaterial-based catalysts, for instance, has shown potential in accelerating the synthesis of tetrazole derivatives under environmentally benign conditions. nih.gov These catalysts, owing to their high surface-area-to-volume ratio, can enhance reaction rates and facilitate easier product purification. nih.gov Furthermore, microwave-assisted synthesis has emerged as a valuable tool for reducing reaction times and improving yields in the preparation of tetrazole-containing compounds. nih.gov

The development of one-pot multicomponent reactions (MCRs) represents another significant step forward. MCRs allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, thereby increasing efficiency and reducing waste. researchgate.net The integration of MCRs in the synthesis of tetrazole-based compound libraries could rapidly generate a wide array of structurally diverse analogues for biological screening. researchgate.net

Future research will likely focus on the development of stereoselective synthetic methods to produce chiral tetrazole-benzamide analogues. The biological activity of a molecule is often dependent on its three-dimensional structure, and the ability to synthesize specific stereoisomers is crucial for optimizing therapeutic efficacy and minimizing off-target effects.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Tetrazole Benzamides

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the rational design of tetrazole-benzamide-based therapeutics. rdd.edu.iqnih.govanjs.edu.iq These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates, predict their properties, and optimize their structures for enhanced efficacy and safety. anjs.edu.iqresearchgate.net

Virtual Screening: AI algorithms can rapidly screen large virtual libraries of tetrazole-benzamide analogues to identify compounds with a high probability of binding to a specific biological target. nih.gov This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening.

Predictive Modeling: ML models can be trained to predict various physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel tetrazole-benzamide derivatives. researchgate.net This allows medicinal chemists to prioritize the synthesis of compounds with favorable drug-like characteristics.

De Novo Drug Design: Generative AI models can design entirely new tetrazole-benzamide structures with desired therapeutic profiles. nih.gov These models learn the underlying chemical rules and patterns from existing data to generate novel molecules that are likely to be active and synthesizable. lifechemicals.com

Structure-Activity Relationship (SAR) Analysis: AI can help elucidate complex structure-activity relationships within a series of tetrazole-benzamide compounds, providing valuable insights for lead optimization. nih.gov

Deeper Mechanistic Elucidation of Novel Biological Activities

While the tetrazole and benzamide (B126) moieties are known to possess a wide range of biological activities, a deeper understanding of the specific mechanisms of action for this compound and its analogues is essential for their therapeutic development. researchgate.netcncb.ac.cn

Substituted benzamides have been shown to exert their effects through various mechanisms, including the induction of apoptosis via caspase-9 activation and interactions with dopamine (B1211576) receptors. mdpi.comnanobioletters.com The pro-apoptotic effects of some benzamides appear to be independent of p53 activation and can be inhibited by the overexpression of Bcl-2. nanobioletters.com

Tetrazole derivatives are recognized for their diverse pharmacological properties, which include antimicrobial, anti-inflammatory, and anticancer activities. rdd.edu.iqnih.gov Their ability to act as bioisosteres of carboxylic acids allows them to interact with a variety of biological targets. rdd.edu.iq

Future research should focus on elucidating the precise molecular targets of tetrazole-benzamide compounds and the signaling pathways they modulate. This will involve a combination of biochemical assays, cell-based studies, and advanced analytical techniques. researchgate.net Understanding the mechanism of action at a molecular level will not only validate their therapeutic potential but also guide the design of more potent and selective analogues with reduced off-target effects. For instance, identifying the specific enzymes or receptors that these compounds interact with will be a critical step. nih.gov

Exploration of New Therapeutic Targets for the Tetrazole-Benzamide Scaffold

The structural features of the tetrazole-benzamide scaffold make it a versatile platform for targeting a wide range of therapeutic areas. researchgate.netrdd.edu.iq While research on the specific targets of this compound is ongoing, the known activities of its constituent moieties suggest several promising avenues for exploration.

Benzamide derivatives have shown potential as inhibitors of enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. mdpi.com They have also been investigated as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key target in cancer therapy.

The tetrazole moiety is present in numerous approved drugs with diverse mechanisms of action, including antihypertensive agents that target the angiotensin II receptor. nih.gov Recent studies have also explored tetrazole derivatives as inhibitors of novel targets such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) for herbicide development and tubulin for anticancer therapy. nih.gov

Future research should aim to identify novel therapeutic targets for the tetrazole-benzamide scaffold. This can be achieved through a combination of target-based and phenotypic screening approaches. The exploration of this scaffold against a broader range of enzymes, receptors, and ion channels could uncover new and unexpected therapeutic applications.

Multidisciplinary Approaches in Advancing Tetrazole-Benzamide Research

The advancement of research on this compound and its analogues will require a highly collaborative and multidisciplinary approach. The complexity of modern drug discovery necessitates the integration of expertise from various scientific disciplines.

Key areas for collaboration include:

Medicinal and Synthetic Chemistry: Chemists will continue to play a central role in designing and synthesizing novel tetrazole-benzamide analogues with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

Computational Chemistry and Data Science: The application of computational modeling, AI, and machine learning will be instrumental in rational drug design, target identification, and the prediction of compound properties. nih.govnih.gov The synergy between computational predictions and experimental validation is crucial for accelerating the drug discovery process. cncb.ac.cn

Pharmacology and Biology: Pharmacologists and biologists will be responsible for evaluating the biological activity of new compounds, elucidating their mechanisms of action, and assessing their efficacy and safety in preclinical models. rdd.edu.iqanjs.edu.iq

Structural Biology: Determining the three-dimensional structures of tetrazole-benzamide compounds in complex with their biological targets will provide invaluable insights for structure-based drug design and optimization.

Materials Science: The unique properties of tetrazole derivatives in materials science, such as their use in creating functional polymers and metal-organic frameworks, suggest potential for interdisciplinary applications beyond traditional pharmaceuticals. mdpi.com

By fostering collaboration between these diverse fields, researchers can create a synergistic environment that will undoubtedly accelerate the translation of promising tetrazole-benzamide compounds from the laboratory to the clinic.

Q & A

Q. What are the recommended synthetic methods for N-butyl-3-(1H-tetrazol-1-yl)benzamide to achieve optimal yield and purity?

To synthesize this compound, a multi-step approach is typically employed. Begin with the condensation of 3-nitrobenzoic acid derivatives with n-butylamine, followed by tetrazole ring introduction via [2+3] cycloaddition using sodium azide and a nitrile source. Key steps include:

  • Purification : Recrystallization from ethanol/water mixtures to remove unreacted starting materials.
  • Yield optimization : Reaction conditions (e.g., temperature at 80–100°C, 12–24 hours) and stoichiometric ratios (1:1.2 molar ratio of benzamide precursor to tetrazole-forming reagents) are critical .
  • Characterization : Confirm purity via melting point analysis (expected range: 300–308°C) and HPLC (≥95% purity) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

Core techniques include:

  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1638 cm⁻¹) and tetrazole ring vibrations (~1350 cm⁻¹) .
  • ¹H/¹³C NMR : Analyze aromatic proton shifts (δ 7.2–8.1 ppm for benzamide) and tetrazole proton (δ 9.2–9.5 ppm). The n-butyl chain shows characteristic signals at δ 0.9 (CH₃), 1.3–1.5 (CH₂), and 3.4 ppm (N-CH₂) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 342.02 [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

SAR strategies include:

  • Substituent variation : Compare n-butyl with other alkyl/aryl groups (e.g., ethyl, phenyl) to assess toxicity and potency trends. For example, N-butyl analogs often exhibit higher bioactivity than N-phenyl derivatives due to enhanced lipophilicity .
  • Molecular docking : Model interactions with target proteins (e.g., PLpro in SARS-CoV-2) to identify critical hydrogen bonds (e.g., benzamide carbonyl with Gln269/Asp164) .
  • In vitro assays : Test infarct size reduction in ischemia/reperfusion models (e.g., 10–50 µM doses) and measure IC₅₀ values for enzyme inhibition .

Q. What experimental approaches are used to study polymorphism in benzamide derivatives, and how does it impact research outcomes?

  • Polymorph screening : Use solvent evaporation (e.g., ethanol, acetone) under varied cooling rates (flash vs. slow cooling) to isolate forms. Monitor via XRD to distinguish orthorhombic (Form II) vs. rhombic (Form I) structures .
  • Stability testing : Accelerated aging studies (40°C/75% RH) assess dominant polymorphs. Unstable forms may alter dissolution rates, affecting bioavailability in preclinical models .

Q. What methodologies elucidate the interaction of this compound with biological targets like PARP-1?

  • Biochemical assays : Measure PARP-1 inhibition using NAD⁺ depletion assays (IC₅₀ ~10–20 µM) .
  • Metabolomics : Quantify endogenous benzamide levels in diabetic nephropathy models via LC-MS to correlate with eGFR changes .
  • Cellular studies : Use siRNA knockdown or overexpression to validate PARP-1 as a target in endothelial dysfunction pathways .

Q. How do intercalation studies using XRD and FTIR inform material science applications of benzamide derivatives?

  • Intercalation protocols : Pre-treat kaolinite with dimethyl sulfoxide (DMSO) to expand layers, then melt benzamide derivatives at 140°C for 4 days. Monitor layer spacing shifts via XRD (d-spacing increases from 7.2 Å to 10.8 Å) .
  • Hydrogen bonding analysis : FTIR detects weakened kaolinite hydroxyl bonds (3700–3600 cm⁻¹) and new C=O···Al interactions (1638 cm⁻¹), critical for stabilizing nanocomposites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.